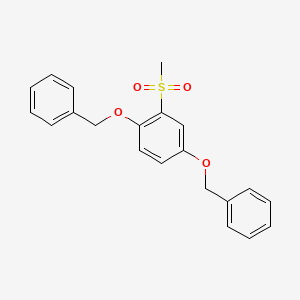

2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. Unfortunately, specific details about the molecular structure of “2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene” are not available .Chemical Reactions Analysis

The chemical reactions involving “2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene” are not well-documented .Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

Aromatic nucleophilic substitution reactions were used to synthesize fluorinated sulfonated semi-crystalline poly(arylene ether) copolymers, incorporating structures similar to 2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene. These copolymers demonstrated significant ion exchange capacity, mechanical stability, thermal stability, and oxidative stability. Such materials are excellent candidates for proton exchange membranes in fuel cells, offering potential alternatives to commercial membranes like Nafion 212® due to their reliable chemical, mechanical, thermal, and electrochemical stability (Kim, Park, & Lee, 2020).

Antioxidant Activity of Arylmethanesulfonyl Derivatives

Research on the synthesis and antioxidant activity of 1,4-[bis(3-arylmethanesulfonyl pyrrolyl and pyrazolyl)]benzenes, which are structurally related to 2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene, revealed that certain compounds exhibited excellent radical scavenging activity. This finding highlights the potential of such compounds in developing antioxidant agents, with methoxy substituents on the aromatic ring showing greater activity (Lavanya, Padmavathi, & Padmaja, 2014).

Nanofiltration Membrane Development

Innovative sulfonated aromatic diamine monomers were synthesized for creating thin-film composite nanofiltration membranes. These membranes showed improved water flux due to enhanced surface hydrophilicity, attributable to the sulfonated monomers. The application in dye treatment experiments demonstrated the membranes' potential in water permeation and dye rejection, underscoring the importance of such sulfonated compounds in environmental purification processes (Liu et al., 2012).

Photochemical Studies

The photochemical behavior of 1,4-bis(phenylsulfonyloxy)benzene, closely related to the chemical of interest, was explored, revealing S–O cleavage leading to various photoproducts. These studies are crucial for understanding the photo-Fries rearrangement and acid generation mechanisms, offering insights into the photostability and photoreactivity of similar sulfonated aromatic compounds (Wu & Wu, 2017).

Electroluminescent Device Development

Research into blue thermally activated delayed fluorescence materials based on bis(phenylsulfonyl)benzene derivatives, akin to 2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene, has led to significant advancements in electroluminescent devices. These materials demonstrate high fluorescence emission, photostability, and are solid-state emissive, water-soluble, and independent of solvent and pH, with large Stokes shifts. Such attributes make them valuable for creating efficient, durable luminescent materials for various applications (Liu et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-methylsulfonyl-1,4-bis(phenylmethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4S/c1-26(22,23)21-14-19(24-15-17-8-4-2-5-9-17)12-13-20(21)25-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQWUYCYAVAIED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylsulfonyl-1,4-bis(phenylmethoxy)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2709900.png)

![N-(2-methoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2709904.png)

amine](/img/structure/B2709906.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2709907.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2709912.png)

![8-((4-Fluorophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2709916.png)

![N-(2,4-difluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2709920.png)